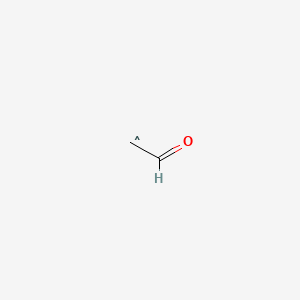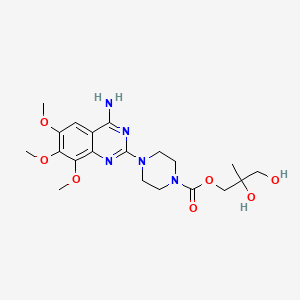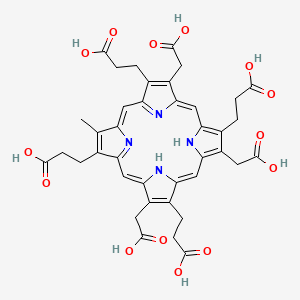
Heptacarbonyl porphyrin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptacarbonyl porphyrin I is a unique and complex compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and significant roles in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis . This compound, in particular, is characterized by the presence of seven carbonyl groups attached to the porphyrin core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of heptacarbonyl porphyrin I typically involves the condensation of pyrrole and aldehyde derivatives under controlled conditions. One common method is the Adler-Longo synthesis, which involves heating an equimolar mixture of pyrrole and an aldehyde in the presence of a strong acid catalyst . Another approach is the Lindsey method, which uses milder conditions with a chlorinated solvent and a Lewis acid catalyst . Recent advancements include microwave-assisted synthesis and the use of ionic liquids, which offer higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous-flow reactors has also been explored to enhance scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Heptacarbonyl porphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl groups and the conjugated porphyrin ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often under acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and reduced porphyrin derivatives .
Aplicaciones Científicas De Investigación
Heptacarbonyl porphyrin I has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of heptacarbonyl porphyrin I involves its ability to interact with molecular targets through its carbonyl groups and the porphyrin ring system. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic and necrotic pathways, leading to targeted cell destruction .
Comparación Con Compuestos Similares
Heptacarbonyl porphyrin I can be compared with other porphyrin derivatives, such as:
Tetraphenylporphyrin: Known for its use in catalysis and photodynamic therapy.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A key pigment in photosynthesis with a similar macrocyclic structure.
The uniqueness of this compound lies in its seven carbonyl groups, which impart distinct reactivity and photophysical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
65406-45-3 |
|---|---|
Fórmula molecular |
C39H38N4O14 |
Peso molecular |
786.7 g/mol |
Nombre IUPAC |
3-[7,12,17-tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-30-23(11-38(54)55)20(4-8-35(48)49)28(42-30)16-32-24(12-39(56)57)21(5-9-36(50)51)29(43-32)15-31-22(10-37(52)53)19(3-7-34(46)47)27(41-31)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
Clave InChI |
NIGVICSDLYHPTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
SMILES canónico |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)
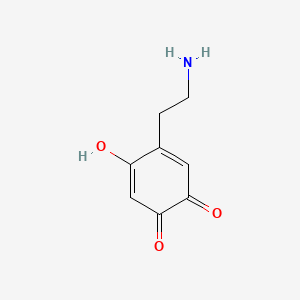


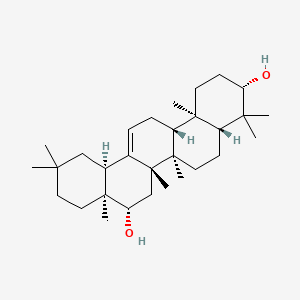
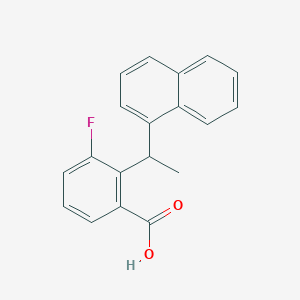
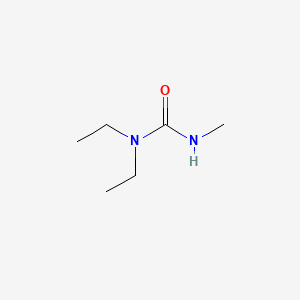
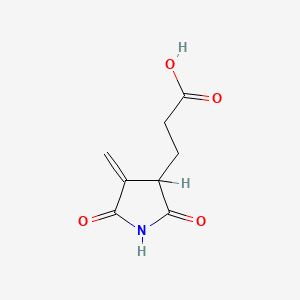
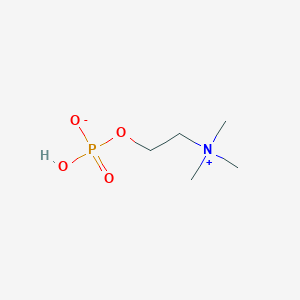
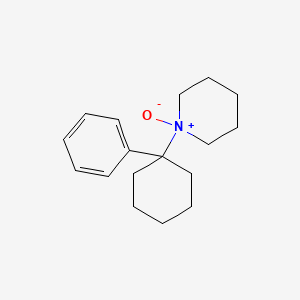
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
